molecular formula C10H16Cl2N2 B6186488 5,6,7,8-tetrahydronaphthalene-1,2-diamine dihydrochloride CAS No. 107508-50-9

5,6,7,8-tetrahydronaphthalene-1,2-diamine dihydrochloride

Cat. No.: B6186488
CAS No.: 107508-50-9
M. Wt: 235.2
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Description

5,6,7,8-tetrahydronaphthalene-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C10H16N2·2HCl. It is a derivative of tetrahydronaphthalene, a bicyclic hydrocarbon, and contains two amine groups. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydronaphthalene-1,2-diamine dihydrochloride typically involves the reduction of naphthalene derivatives. One common method is the catalytic hydrogenation of 1,2-dinitronaphthalene, followed by the reduction of the resulting 1,2-diaminonaphthalene. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-tetrahydronaphthalene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of tetrahydronaphthalene derivatives with different substitution patterns.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with metal catalysts such as Pd/C or platinum (Pt) is commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions include various substituted tetrahydronaphthalene derivatives, quinones, and other oxidized or reduced compounds.

Scientific Research Applications

5,6,7,8-tetrahydronaphthalene-1,2-diamine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydronaphthalene-1,2-diamine dihydrochloride involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-tetrahydro-2-naphthylamine: A similar compound with a single amine group.

    5,6,7,8-tetrahydro-2-naphthoic acid: A carboxylic acid derivative of tetrahydronaphthalene.

    5,6,7,8-tetramethyl-1,2,3,4-tetrahydronaphthalene: A methyl-substituted derivative.

Uniqueness

5,6,7,8-tetrahydronaphthalene-1,2-diamine dihydrochloride is unique due to its dual amine groups, which allow for a wide range of chemical reactions and interactions. This makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

107508-50-9

Molecular Formula

C10H16Cl2N2

Molecular Weight

235.2

Purity

95

Origin of Product

United States

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